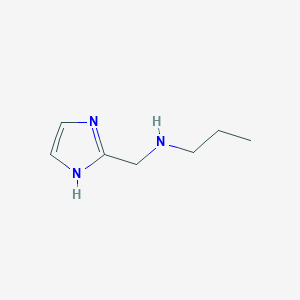

(1H-imidazol-2-ylmethyl)(propyl)amine

Description

(1H-Imidazol-2-ylmethyl)(propyl)amine is a secondary amine featuring a propyl chain linked to a methyl group attached to the 2-position of a 1H-imidazole ring. This structural motif is significant in medicinal chemistry due to the imidazole ring’s role as a pharmacophore, often participating in hydrogen bonding and metal coordination in biological systems .

Properties

Molecular Formula |

C7H13N3 |

|---|---|

Molecular Weight |

139.20 g/mol |

IUPAC Name |

N-(1H-imidazol-2-ylmethyl)propan-1-amine |

InChI |

InChI=1S/C7H13N3/c1-2-3-8-6-7-9-4-5-10-7/h4-5,8H,2-3,6H2,1H3,(H,9,10) |

InChI Key |

PYDGXHUDWXDYGT-UHFFFAOYSA-N |

Canonical SMILES |

CCCNCC1=NC=CN1 |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas

A significant method relevant to imidazole derivatives involves the base-catalyzed intramolecular hydroamidation of propargylic ureas to form imidazol-2-one derivatives, which are closely related to imidazole compounds with nitrogen substituents. This method was reported by the American Chemical Society in 2019 and uses strong organic bases such as BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) to catalyze the reaction under mild conditions.

- Reaction Overview : Propargylic amines react with isocyanates in the presence of BEMP to yield imidazol-2-one derivatives via an intramolecular cyclization process.

- Mechanism Insight : The reaction proceeds through initial base-mediated isomerization of the triple bond to an allenamide intermediate, followed by cyclization to form the imidazol-2-one ring.

- Reaction Conditions : Ambient temperature, short reaction times (as low as 1 minute), and low catalyst loading (5-10 mol % BEMP).

- Yields : Quantitative to moderate yields depending on substrates and catalyst loading (e.g., 62% yield with 10% BEMP).

| Starting Material | Catalyst | Solvent | Time | Product Yield |

|---|---|---|---|---|

| Propargylic amine + phenyl isocyanate | BEMP (5-10 mol %) | CH3CN | 1 min - 1 h | 51-100% |

This method is suitable for synthesizing various substituted imidazole derivatives, including those with alkylamine substituents similar to this compound.

Alkylation of Imidazole Derivatives

Another common synthetic route involves the alkylation of the imidazole ring at the 2-position with alkyl halides or via reductive amination to introduce the propylamine substituent.

- Step 1 : Synthesis of 2-(chloromethyl)imidazole or 2-(bromomethyl)imidazole as an intermediate.

- Step 2 : Nucleophilic substitution with propylamine to form this compound.

- Reaction Conditions : Typically conducted in polar aprotic solvents such as acetonitrile or DMF, with mild heating.

- Yields and Purification : Moderate to high yields, followed by purification via column chromatography or recrystallization.

This classical alkylation approach is well-established for preparing substituted imidazole amines and allows for structural diversity by varying the alkylamine used.

Multi-Step Synthesis via Imidazolium Salt Intermediates

In some advanced protocols, imidazolium salts are synthesized first, which can then be converted into imidazole derivatives bearing alkylamine substituents.

- Synthesis of Imidazolium Salt : Reaction of 1H-imidazole with alkyl halides (e.g., iodoethane) in the presence of a base such as sodium hydride.

- Subsequent Functionalization : The imidazolium salt is converted to the desired imidazole derivative via nucleophilic substitution or metal-catalyzed transformations.

- Example : The synthesis of 1,3-diethyl-4,5-diphenyl-1H-imidazolium iodide followed by conversion to gold complexes has been reported, demonstrating the versatility of imidazolium intermediates.

While this approach is more complex, it offers precise control over substitution patterns and can be adapted for the preparation of this compound analogs.

Comparative Analysis of Preparation Methods

| Method | Catalyst/Base | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Base-catalyzed intramolecular hydroamidation | BEMP (5-10 mol %) | Room temp, 1 min - 1 h | 51-100% | Mild conditions, fast reaction, high selectivity | Requires propargylic urea precursors |

| Alkylation of 2-(halomethyl)imidazole | Propylamine, base (e.g., K2CO3) | Mild heating, polar aprotic solvent | Moderate-High | Straightforward, scalable | Possible side reactions, purification needed |

| Multi-step via imidazolium salts | Sodium hydride, alkyl halides | Anhydrous conditions, inert atmosphere | High | Precise substitution control | Multi-step, requires strict conditions |

Research Outcomes and Data Tables

Reaction Yields and Conditions for Base-Catalyzed Synthesis

| Entry | Substrate | Catalyst Loading | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-methylbut-3-yn-2-amine + phenyl isocyanate | 5 mol % BEMP | 1 h | 100 | Quantitative yield |

| 2 | N-benzyl-1,3-diphenylprop-2-yn-1-amine + phenyl isocyanate | 5 mol % BEMP | 1 min | 51 | Increased to 62% with 10 mol % BEMP |

| 3 | Various propargylic amines | 5 mol % BEMP | 1 min - 1 h | 50-100 | High chemo- and regioselectivity |

Spectroscopic Data Supporting Structure Confirmation

- 1H NMR (400 MHz, CDCl3): Characteristic signals for imidazole protons and alkylamine substituents.

- 13C NMR (101 MHz, DMSO-d6): Signals corresponding to imidazole carbons and methylene groups adjacent to nitrogen.

- Mass Spectrometry : Molecular ion peaks consistent with this compound.

These data confirm the successful synthesis and purity of the target compounds.

Chemical Reactions Analysis

Types of Reactions

(1H-imidazol-2-ylmethyl)(propyl)amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.

Reduction: Reduction reactions can modify the imidazole ring or the substituents.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a wide range of functionalized imidazole derivatives.

Scientific Research Applications

(1H-imidazol-2-ylmethyl)(propyl)amine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

Biology: The compound’s imidazole ring is a key structural motif in many biologically active molecules, making it useful in the study of enzyme inhibitors and receptor ligands.

Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1H-imidazol-2-ylmethyl)(propyl)amine depends on its specific application. In biological systems, the imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may act as an enzyme inhibitor by binding to the active site or as a receptor ligand by mimicking natural substrates . The molecular targets and pathways involved vary based on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analysis

The table below compares (1H-imidazol-2-ylmethyl)(propyl)amine with key analogs, highlighting structural variations, molecular properties, and biological activities:

*Calculated for LUF5834 (C₁₇H₁₄N₆S); †Free base of PF-05175157 (C₁₀H₁₇N₃·2HCl); ‡Estimated range based on .

Key Observations:

Substituent Position and Electronic Effects: The 2-yl substitution on the imidazole ring in the target compound contrasts with 1-yl isomers (e.g., 1-(1H-imidazol-1-yl)propan-2-amine ). LUF5834 incorporates a thioether linkage and pyridine ring, which increase molecular weight and lipophilicity, likely enhancing its receptor affinity and metabolic stability compared to the simpler target compound .

Chain Length and Branching :

- The propyl chain in the target compound balances hydrophobicity and flexibility, whereas isopropyl (PF-05175157) introduces steric hindrance that may reduce binding efficiency .

- In carltonine-derived compounds, elongation to allyl or ethyl chains reduced butyrylcholinesterase inhibition, suggesting propyl is optimal for activity .

Biological Activity: The target compound’s imidazole-propylamine scaffold is analogous to adenosine receptor ligands (e.g., LUF5834) but lacks the pyridine-thioether moiety critical for high-affinity A2A antagonism . Carltonine-derived tertiary amines (e.g., Compound 33) demonstrate the importance of nitrogen substitution, with propyl groups enhancing inhibitory potency over secondary amines .

Research Findings and Implications

Physicochemical Properties

- Metabolic Stability : The propyl chain may offer resistance to oxidative metabolism compared to allyl or ethyl analogs, as seen in carltonine studies .

Biological Activity

(1H-imidazol-2-ylmethyl)(propyl)amine is a derivative of imidazole that has garnered attention in medicinal chemistry due to its diverse biological activities. Imidazole and its derivatives are known for their roles in various pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, summarizing research findings, case studies, and potential therapeutic applications.

- Molecular Formula : C7H10N4

- Molecular Weight : 150.18 g/mol

- IUPAC Name : this compound

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.015 mg/mL |

| Escherichia coli | 200 μg/mL |

| Klebsiella pneumoniae | 300 μg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, especially in the context of rising antibiotic resistance .

2. Anticancer Activity

The anticancer potential of this compound has been explored through various studies. In vitro assays have shown that this compound can inhibit tumor cell growth and induce apoptosis in cancer cell lines.

Case Study : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 25 μM. Flow cytometry analysis confirmed that the compound promotes apoptosis through the activation of caspase pathways .

3. Anti-inflammatory Effects

The anti-inflammatory properties of imidazole derivatives are well-documented, and this compound is no exception. It has been shown to inhibit the production of pro-inflammatory cytokines in various models of inflammation.

Mechanism of Action : The compound appears to modulate the NF-kB signaling pathway, which is crucial in the inflammatory response. In experimental models, it has been observed to reduce levels of TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells:

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (1H-imidazol-2-ylmethyl)(propyl)amine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, a related imidazole-propylamine derivative was prepared by reacting 4-chloro-2-phenylquinazoline with 1-(3-aminopropyl)imidazole in triethylamine (TEA) and dimethylformamide (DMF) at room temperature for 4 hours, achieving 84% yield . Optimize yields by adjusting solvent polarity (e.g., DMF vs. ethanol), catalyst loading, or purification techniques like column chromatography.

Q. Which analytical techniques are essential for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : 1H and 13C NMR to confirm imidazole proton environments (δ 7.0–7.5 ppm for aromatic protons) and propyl chain integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation .

- X-ray Crystallography : Use SHELX or ORTEP-III for resolving crystal structures, particularly for verifying hydrogen-bonding networks in imidazole derivatives .

Q. What safety protocols are critical when handling this compound?

- Guidelines :

- Store in a dry, inert atmosphere (argon) to prevent hygroscopic degradation .

- Use PPE (gloves, lab coat) and work in a fume hood due to potential respiratory irritation, as advised for structurally similar amines .

Advanced Research Questions

Q. How can density-functional theory (DFT) models predict the electronic properties of this compound?

- Approach : Employ hybrid functionals like B3LYP (combining exact exchange and gradient corrections) to calculate thermodynamic stability, HOMO-LUMO gaps, and charge distribution. Becke’s work demonstrates that such methods reduce errors in atomization energies to ≤2.4 kcal/mol, enabling accurate modeling of imidazole reactivity .

Q. What strategies resolve contradictions in crystallographic data for imidazole-containing compounds?

- Solutions :

- Refine structures using SHELXL with high-resolution data to address twinning or disorder .

- Analyze hydrogen-bonding patterns (e.g., N–H∙∙∙N interactions) to validate packing arrangements, as seen in related quinazoline-imidazole derivatives .

Q. How can researchers design experiments to evaluate the compound’s biological activity against enzyme targets?

- Experimental Design :

- Enzyme Inhibition Assays : Use fluorescence-based assays to measure IC50 values for targets like kinases or histamine receptors, leveraging structural insights from imidazole-propylamine derivatives shown to modulate enzyme activity .

- Receptor Binding Studies : Radioligand displacement assays (e.g., H1/H4 receptor antagonism) to assess affinity, guided by pharmacological profiles of analogous compounds .

Q. What are the challenges in synthesizing and characterizing salt forms of this compound?

- Key Considerations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.